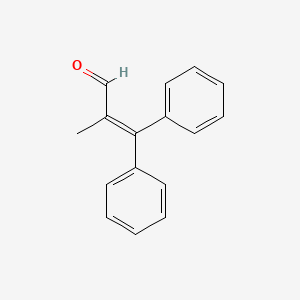
(2e)-1,2-Diphenyl-2-(phenylimino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2e)-1,2-Diphenyl-2-(phenylimino)ethanol is an organic compound characterized by the presence of phenyl groups and an imino group attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-1,2-Diphenyl-2-(phenylimino)ethanol typically involves the condensation of benzaldehyde with aniline in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, making the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(2e)-1,2-Diphenyl-2-(phenylimino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(2e)-1,2-Diphenyl-2-(phenylimino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2e)-1,2-Diphenyl-2-(phenylimino)ethanol involves its interaction with various molecular targets. The imino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A precursor in the synthesis of (2e)-1,2-Diphenyl-2-(phenylimino)ethanol.
Aniline: Another precursor used in the synthesis.
Quinones: Oxidized derivatives of the compound.
Amines: Reduced derivatives of the compound.
Uniqueness
This compound is unique due to its combination of phenyl and imino groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
15833-49-5 |
|---|---|
Fórmula molecular |
C20H17NO |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
1,2-diphenyl-2-phenyliminoethanol |
InChI |
InChI=1S/C20H17NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,20,22H |
Clave InChI |
ZHTOXPUFUPXHPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=NC2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)






![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)


![1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B14003326.png)

